molecular formula C17H13BrF3NO4 B2616498 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 553674-30-9

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2616498
CAS No.: 553674-30-9
M. Wt: 432.193
InChI Key: CGJSISLSFQXONY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a brominated acetamide derivative characterized by a multifunctional aromatic core. Its structure features:

  • A 2-bromo-4-formyl-6-methoxyphenoxy moiety, combining electron-withdrawing (bromo, formyl) and electron-donating (methoxy) groups.
  • An N-[3-(trifluoromethyl)phenyl] substituent, introducing strong lipophilicity and metabolic stability via the trifluoromethyl group.

While direct data on its physical properties (e.g., melting point, solubility) are unavailable, its structural analogs (e.g., 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide, Y501-6210) provide insights into its likely behavior, such as solid-state stability and moderate polarity .

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO4/c1-25-14-6-10(8-23)5-13(18)16(14)26-9-15(24)22-12-4-2-3-11(7-12)17(19,20)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSISLSFQXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a phenolic compound, followed by formylation and methoxylation. The final step involves the acylation of the phenoxy intermediate with a trifluoromethyl-substituted aniline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Yield: The trifluoromethyl group in the target compound and compound 13 is associated with lower yields (e.g., 19% for 13) compared to alkyl-substituted analogs like 30 (82% yield) . This trend suggests that electron-withdrawing groups (CF₃, formyl) may complicate synthesis.

Physicochemical Properties :

  • The trifluoromethyl group enhances lipophilicity (logP) and metabolic resistance, making the target compound more suitable for hydrophobic environments (e.g., membrane penetration) compared to methyl- or fluoro-substituted analogs .
  • Formyl-containing analogs (e.g., Y501-6210 ) are rare in commercial applications, likely due to reactivity. In contrast, acetyl or butyryl derivatives (e.g., compound 30 ) offer greater stability.

The formyl group in the target compound could serve as a synthetic handle for further derivatization.

Crystallographic and Conformational Insights

  • In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide , the acetamide group adopts a planar conformation with dihedral angles of 10.8°–85.8° relative to aromatic rings. This suggests that the target compound’s phenoxy and trifluoromethylphenyl groups may exhibit similar conformational flexibility, influencing binding interactions.
  • Hydrogen bonding (N–H···O) stabilizes crystal packing in related amides , a feature likely conserved in the target compound.

Biological Activity

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article provides a comprehensive review of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15BrF3NO4
  • Molecular Weight : 410.20 g/mol
  • CAS Number : Not specified in the sources.

This compound features a bromo-substituted aromatic ring, a methoxy group, and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of key findings from recent studies:

Antimicrobial Activity

A study conducted on similar compounds within the same chemical class demonstrated moderate to good antimicrobial activity against various bacterial strains. The structural characteristics of the compound, such as the presence of bromine and trifluoromethyl groups, are believed to enhance its interaction with microbial targets .

Anticancer Activity

In vitro assays have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit IC50 values in the nanomolar range against specific cancer cell lines. One study highlighted that modifications to the phenoxy group significantly influenced the anticancer efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity against bacteria
AnticancerIC50 values in the nanomolar range against cancer cells
Anti-inflammatoryPotential inhibition of inflammatory markers

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, suggesting significant antimicrobial potential.

Case Study 2: Anticancer Properties

In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 500 nM. This suggests that structural modifications can lead to enhanced anticancer activity.

Research Findings

Recent advancements in the synthesis of related compounds indicate that structural variations can significantly impact biological activity. For example, compounds with additional substituents on the aromatic rings exhibited enhanced potency against cancer cell lines .

Additionally, computational studies suggest that these compounds may interact with specific molecular targets involved in cancer progression and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach may involve:

Phenolic intermediate formation : React 2-bromo-4-formyl-6-methoxyphenol with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) to yield 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Amidation : Couple the intermediate with 3-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

  • Optimization : Use design of experiments (DOE) to evaluate temperature, solvent polarity, and stoichiometry. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • HPLC/LC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .
  • NMR Spectroscopy : Confirm the presence of key functional groups (e.g., formyl proton at δ ~9.8 ppm, trifluoromethyl singlet at δ ~7.5 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Recommended Assays :

  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-biofilm Activity : Test against Pseudomonas aeruginosa or Staphylococcus aureus using crystal violet staining .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s trifluoromethyl and formyl groups?

  • SAR Strategies :

  • Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -CN, or -NO₂ to evaluate electronic effects. Modify the formyl group to carboxylic acid or hydroxymethyl derivatives .
  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and correlate with biological activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Troubleshooting Steps :

Replicate Experiments : Ensure consistency across ≥3 independent trials.

Control Validation : Confirm cell line viability and assay reagent stability (e.g., ATP levels in cytotoxicity assays).

Batch Analysis : Compare purity and stability of compound batches via accelerated degradation studies (40°C/75% RH for 14 days) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Ecotoxicity Protocols :

  • Abiotic Degradation : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light exposure) .
  • Biotic Transformation : Use soil or water microcosms to study microbial degradation pathways via LC-QTOF-MS metabolite profiling .
  • Bioaccumulation : Measure logP values (e.g., shake-flask method) and model BCF (bioconcentration factor) using EPI Suite .

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